
1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea is a chemical compound that has shown potential in scientific research applications.
作用機序
The exact mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in cancer cell growth and proliferation. It may also act by reducing oxidative stress and inflammation, which are implicated in various diseases.
Biochemical and Physiological Effects
Studies have shown that 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea has various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation and oxidative stress. It has also been shown to have antifungal activity by inhibiting the growth of various fungi.
実験室実験の利点と制限
One advantage of using 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea in lab experiments is its potential as a novel anticancer agent. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea. One direction is to further investigate its potential as an anticancer agent and optimize its use in cancer treatment. Another direction is to explore its potential as a therapeutic agent in other diseases, such as inflammatory and fungal diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.
合成法
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea involves the reaction of 2-amino-3-methylpyridine with 2,3-dihydroindene-2-carboxylic acid, followed by the reaction of the resulting compound with ethyl 4-bromo-1H-pyrazole-5-carboxylate. This is then reacted with methyl isocyanate to produce the final product. This synthesis method has been reported in the literature and has been successfully replicated in various laboratories.
科学的研究の応用
1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea has been shown to have potential in scientific research applications. It has been reported to have anticancer activity, with studies showing it to be effective against a range of cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases. Additionally, it has been reported to have antifungal activity, making it a potential candidate for the development of antifungal drugs.
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-20-11-14(10-17-20)18-16(21)19(2)15-8-12-6-4-5-7-13(12)9-15/h4-7,10-11,15H,3,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKDNGVJHBLVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)N(C)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

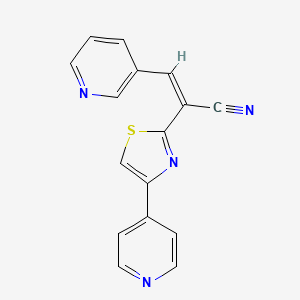
![2-(hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)quinoxaline](/img/structure/B7527912.png)
![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
![6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7527921.png)
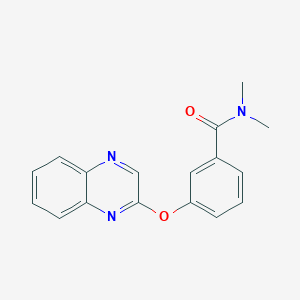
![1-[(5-Butyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7527933.png)
![N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide](/img/structure/B7527937.png)
![1-[(7-Chloroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7527941.png)
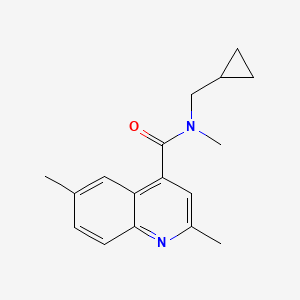
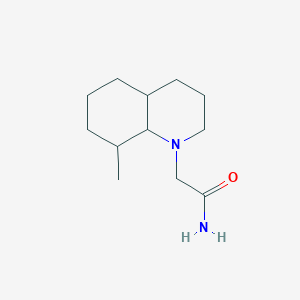
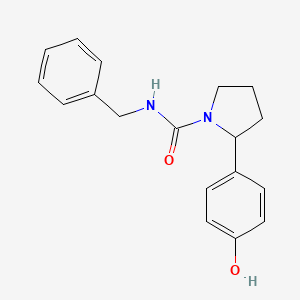
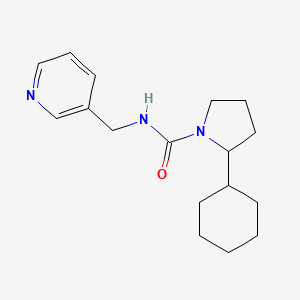

![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)